molecular formula C5H5BrN2OS B2518078 3-Amino-5-bromothiophene-2-carboxamide CAS No. 494833-79-3

3-Amino-5-bromothiophene-2-carboxamide

Cat. No.: B2518078
CAS No.: 494833-79-3
M. Wt: 221.07
InChI Key: OENVOVSDQLMDDA-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene-Based Heterocycles in Synthetic Chemistry

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their versatile pharmacological properties. These sulfur-containing aromatic rings are integral to the structure of numerous pharmaceuticals and biologically active compounds. The thiophene nucleus is considered a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their utility also extends to materials science, where they are employed in the development of organic conductors and semiconductors.

Historical Perspective on the Synthesis and Reactivity of Brominated Thiophenes

The introduction of bromine atoms onto the thiophene ring has been a long-standing strategy to enhance the synthetic utility of these heterocycles. Historically, the direct bromination of thiophene has been a common method, though it can sometimes lead to a mixture of products. The development of more selective brominating agents and reaction conditions has allowed for precise control over the position and number of bromine substituents. Brominated thiophenes are highly valued as versatile intermediates in cross-coupling reactions, such as the Suzuki and Stille couplings, which enable the formation of carbon-carbon bonds and the construction of more complex molecular architectures. This reactivity has been instrumental in the synthesis of a vast array of functionalized thiophene derivatives for various research applications.

Rationale for Investigating 3-Amino-5-bromothiophene-2-carboxamide

The specific interest in this compound stems from the synergistic interplay of its constituent functional groups. The 2-aminothiophene-3-carboxamide (B79593) framework is a well-established pharmacophore with a wide range of biological activities. The presence of a bromine atom at the 5-position not only influences the electronic properties of the thiophene ring but also provides a reactive handle for further molecular elaboration through cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships and to develop novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 494833-79-3
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.08 g/mol
Appearance Solid (form may vary)
Purity ≥97% (typical)

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from the well-established Gewald reaction. This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes. nih.gov

The Gewald reaction typically involves the condensation of a carbonyl compound, an activated nitrile (such as cyanoacetamide for the synthesis of a carboxamide), and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of this compound, a plausible precursor would be a bromo-substituted carbonyl compound.

General Reaction Scheme (Gewald Reaction):

A bromo-substituted aldehyde or ketone reacts with cyanoacetamide and elemental sulfur in the presence of a base (e.g., morpholine, triethylamine) to yield the corresponding 2-amino-5-bromothiophene-3-carboxamide.

Chemical Reactivity of this compound

The reactivity of this compound is dictated by its multiple functional groups. The 2-amino group and the 3-carboxamide moiety can participate in a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr

The bromine atom at the 5-position is a key site for synthetic modification. It can readily undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. This provides a powerful tool for creating a library of derivatives with diverse chemical and physical properties.

Potential Reactions:

Reaction TypeReagentsPotential Products
N-Acylation Acyl chlorides, AnhydridesN-acylated derivatives
Condensation Dicarbonyl compounds, NitrilesFused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines)
Suzuki Coupling Arylboronic acids, Pd catalyst, Base5-Aryl-3-aminothiophene-2-carboxamides
Stille Coupling Organostannanes, Pd catalyst5-Substituted-3-aminothiophene-2-carboxamides

Research Applications of this compound

Given its structural features, this compound is a valuable building block in several areas of chemical research:

Medicinal Chemistry: As a scaffold, it is used in the synthesis of novel compounds with potential therapeutic applications. The 2-aminothiophene-3-carboxamide core is a known pharmacophore, and the ability to modify the 5-position allows for the fine-tuning of biological activity.

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex, polyfunctionalized thiophene derivatives and fused heterocyclic systems.

Materials Science: The thiophene core suggests potential applications in the development of organic electronic materials, where the electronic properties can be modulated through substitution at the 5-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-2(7)4(10-3)5(8)9/h1H,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENVOVSDQLMDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Amino 5 Bromothiophene 2 Carboxamide

Established Synthetic Pathways to 3-Amino-5-bromothiophene-2-carboxamide

The construction of the this compound scaffold can be achieved through several strategic approaches. These methods can be broadly categorized into multistep synthetic routes that build the thiophene (B33073) core sequentially and direct functionalization approaches that modify a pre-existing thiophene ring.

Multistep Synthetic Routes to the Thiophene Core

Multistep syntheses offer a versatile and controlled way to assemble the substituted thiophene ring. A common strategy involves the Gewald reaction, which is a well-established method for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. For the synthesis of this compound, this would involve a carefully selected α-haloketone or a related precursor to introduce the bromine atom at the 5-position. The carboxamide group can be introduced either from the starting nitrile or through subsequent functional group transformations.

Another approach involves the cyclization of appropriately substituted acyclic precursors. For instance, a strategy could involve the reaction of a β-ketoester with a source of sulfur and ammonia (B1221849) to form the aminothiophene ring. The bromo substituent would need to be incorporated into one of the starting materials or introduced at a later stage.

Direct Functionalization Approaches

Direct functionalization of a pre-formed thiophene ring is an alternative and often more atom-economical approach. This strategy typically starts with a readily available thiophene derivative, and the required amino, bromo, and carboxamide groups are introduced in a stepwise manner. For example, one could start with a brominated thiophene-2-carboxylic acid or its ester. The amino group can then be introduced at the 3-position through nitration followed by reduction. Finally, the carboxylic acid or ester is converted to the desired carboxamide. The order of these functionalization steps is crucial to control the regioselectivity and avoid unwanted side reactions.

Precursor Chemistry: Synthesis of Key Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of key intermediates. This section details the synthesis of crucial precursors.

Synthesis of 5-Bromothiophene-2-carboxylic acid

5-Bromothiophene-2-carboxylic acid is a pivotal intermediate in many synthetic routes. A common and effective method for its preparation is the direct bromination of thiophene-2-carboxylic acid. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. beilstein-journals.org The reaction conditions are controlled to ensure selective bromination at the 5-position of the thiophene ring. Another route involves the Grignard reaction of 2,5-dibromothiophene (B18171) with carbon dioxide.

Starting MaterialReagentsProductReference
Thiophene-2-carboxylic acidN-Bromosuccinimide (NBS), Acetic Acid5-Bromothiophene-2-carboxylic acid beilstein-journals.org
2,5-DibromothiopheneMg, CO25-Bromothiophene-2-carboxylic acid chemicalbook.com

Synthesis of 3-Amino-5-bromothiophene-2-carboxylic acid

The introduction of an amino group at the 3-position of the 5-bromothiophene-2-carboxylic acid core is a key transformation. A standard method involves the nitration of 5-bromothiophene-2-carboxylic acid to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine. The nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Starting MaterialReagentsProduct
5-Bromothiophene-2-carboxylic acid1. HNO3, H2SO4; 2. SnCl2, HCl3-Amino-5-bromothiophene-2-carboxylic acid

Formation of Related Bromothiophene Carboxaldehydes and Esters

Bromothiophene carboxaldehydes and esters are also valuable intermediates in the synthesis of this compound and its derivatives.

Synthesis of Bromothiophene Carboxaldehydes: 5-Bromothiophene-2-carbaldehyde can be synthesized by the Vilsmeier-Haack formylation of 2-bromothiophene. This reaction uses a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce the aldehyde group. google.com Alternatively, direct bromination of 2-thiophenecarboxaldehyde with N-bromosuccinimide in chloroform (B151607) can yield 5-bromo-2-thiophenecarboxaldehyde. chemicalbook.com 3-Bromothiophene-2-carboxaldehyde is another important building block. chemimpex.com

Starting MaterialReagentsProductReference
2-BromothiophenePOCl3, DMF5-Bromothiophene-2-carbaldehyde google.com
2-ThiophenecarboxaldehydeN-Bromosuccinimide, Chloroform5-Bromothiophene-2-carbaldehyde chemicalbook.com

Synthesis of Bromothiophene Esters: The esterification of 5-bromothiophene-2-carboxylic acid is a straightforward process to obtain the corresponding esters. nih.gov This can be achieved by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. rsc.org For instance, reacting 5-bromothiophene-2-carboxylic acid with methanol (B129727) and sulfuric acid yields methyl 5-bromothiophene-2-carboxylate. rsc.orgsemanticscholar.org The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another effective method. nih.gov

Starting MaterialReagentsProductReference
5-Bromothiophene-2-carboxylic acidMethanol, H2SO4Methyl 5-bromothiophene-2-carboxylate rsc.orgsemanticscholar.org
5-Bromothiophene-2-carboxylic acidAmyl alcohol, DCC, DMAPPentyl 5-bromothiophene-2-carboxylate nih.gov

Advanced Synthetic Strategies for Yield and Purity Enhancement

The synthesis of this compound, a key heterocyclic scaffold, has been the subject of extensive research to improve reaction efficiency, yield, and purity. Advanced methodologies, including catalytic systems, optimized coupling reagents, and innovative energy sources, have been developed to address the challenges associated with its multi-step synthesis.

Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the construction of C-N and C-C bonds in thiophene systems. For the synthesis of this compound and its precursors, palladium catalysis can be instrumental, particularly in the amination of bromothiophene intermediates.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming aryl amines from aryl halides. acs.orgnih.gov This methodology can be adapted for the synthesis of aminothiophenes. The reaction typically employs a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, influencing catalytic activity and substrate scope. mit.edu For instance, sterically hindered and electron-rich phosphine ligands, like those from the Buchwald and Fu groups, have demonstrated high efficacy in coupling a wide range of amines and aryl halides. mit.eduresearchgate.net

In the context of synthesizing this compound, a palladium catalyst could be used to introduce the amino group at the C3 position of a suitable 3,5-dibromothiophene-2-carboxamide (B596115) precursor. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, must be carefully optimized to achieve high selectivity and yield. nih.govmemphis.edu

Table 1: Comparison of Ligands for Palladium-Catalyzed Amination

LigandCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
P(t-Bu)₃ 1-280-10012-24Moderate to High researchgate.net
XPhos 0.5-2Room Temp to 1002-24High mit.edu
SPhos 0.5-2Room Temp to 1101-24High mdpi.com
GPhos 1-2Room Temp to 801-18High mit.edu

This table presents typical conditions and outcomes for palladium-catalyzed amination reactions and is intended to be illustrative of the performance of different ligands.

Coupling Reagents and Conditions (e.g., DCC, HATU, DMAP)

The formation of the carboxamide group is a critical step in the synthesis of the target molecule. This is typically achieved by coupling a carboxylic acid (or its activated derivative) with an amine. The choice of coupling reagent and reaction conditions significantly impacts the yield, purity, and potential for side reactions like racemization. hepatochem.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comgrowingscience.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

DCC (N,N'-dicyclohexylcarbodiimide): A widely used and cost-effective coupling reagent. It activates the carboxylic acid to form an O-acylisourea intermediate. rsc.org The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. nih.gov

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent known for fast reaction times and reduced epimerization. growingscience.comsigmaaldrich.com It is particularly effective for coupling sterically hindered amino acids and for solid-phase peptide synthesis. peptide.com The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically required. growingscience.com

DMAP (4-Dimethylaminopyridine): Often used as a catalyst in conjunction with other coupling reagents like DCC or EDC. nih.govresearchgate.net It acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate. nih.gov

The selection of the appropriate coupling reagent system depends on the specific substrates and the desired reaction outcome. For the synthesis of this compound from 3-amino-5-bromothiophene-2-carboxylic acid, a combination of HATU and DIPEA would likely provide high yields and purity with minimal side products. growingscience.com

Table 2: Overview of Common Coupling Reagents

ReagentClassKey FeaturesCommon ByproductsReference
DCC CarbodiimideCost-effective, widely used.Dicyclohexylurea (DCU) rsc.org
HATU Uronium/Aminium SaltHigh efficiency, low racemization, fast reactions.Tetramethylurea peptide.comsigmaaldrich.com
DMAP Acyl Transfer CatalystCatalytic amounts enhance reaction rates.- nih.govresearchgate.net

Solvent System Optimization for Enhanced Reaction Efficiency

The choice of solvent is a critical parameter that can significantly influence the rate, yield, and selectivity of a chemical reaction. In the synthesis of this compound, optimizing the solvent system for both the palladium-catalyzed amination and the amide coupling steps is crucial.

For palladium-catalyzed reactions, common solvents include toluene (B28343), dioxane, and THF. The solvent's polarity and coordinating ability can affect the stability and reactivity of the catalytic species. researchgate.net For instance, in some Buchwald-Hartwig aminations, toluene is a preferred solvent due to its ability to facilitate the reductive elimination step.

In amide coupling reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used. growingscience.comnih.gov These solvents are effective at dissolving the reactants and reagents while not interfering with the reaction mechanism. The optimization of the solvent system may involve using a single solvent or a mixture of solvents to achieve the desired solubility and reactivity.

Microwave-Assisted Synthesis Techniques for Thiophene Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. semanticscholar.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. researchgate.netorganic-chemistry.org

The Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been shown to be highly amenable to microwave assistance. semanticscholar.orgorganic-chemistry.org This multicomponent reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur, can be a key step in the synthesis of precursors to this compound. nih.gov Microwave irradiation can promote efficient and rapid formation of the thiophene ring. researchgate.netresearchgate.net

Furthermore, palladium-catalyzed coupling reactions can also benefit from microwave heating, which can lead to faster catalyst turnover and reduced catalyst decomposition. rsc.org The application of microwave technology to the synthesis of this compound can offer a more efficient and environmentally friendly approach.

Table 3: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time HoursMinutes researchgate.netorganic-chemistry.org
Temperature Typically refluxControlled (e.g., 70-150°C) semanticscholar.orgorganic-chemistry.org
Yield Moderate to HighOften higher semanticscholar.org
Purity VariableOften improved semanticscholar.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and minimizing the formation of byproducts.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide valuable insights into the reaction pathway. In the context of palladium-catalyzed amination, the catalytic cycle involves several key intermediates. The cycle is generally believed to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. nih.gov Anionic palladium intermediates, such as ArPdI(Cl)L₂⁻, have also been proposed to play a crucial role in these reactions. nih.gov

In the Gewald synthesis of the thiophene ring, the reaction is initiated by a Knoevenagel condensation. chemrxiv.org This is followed by the addition of elemental sulfur to form polysulfide intermediates. The subsequent cyclization and aromatization lead to the final 2-aminothiophene product. chemrxiv.org The elucidation of these intermediates has been aided by computational studies, which have provided a deeper understanding of the reaction's energetic landscape. chemrxiv.org

Determination of Rate-Limiting Steps

Methodologies for determining rate-limiting steps generally include:

Kinetic Studies: Monitoring the reaction progress over time by measuring the concentration of reactants, intermediates, and products. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained can be used to derive a rate law, which provides information about the molecularity of the rate-determining step.

Isotope Effect Studies: The kinetic isotope effect (KIE) is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. A significant KIE for a particular bond cleavage or formation suggests that this step is rate-limiting.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathway and calculate the activation energies for each elementary step. The step with the highest activation energy is predicted to be the rate-determining step. chemrxiv.org

In the context of synthesizing this compound, which can be prepared via a pathway analogous to the Gewald reaction, several steps could potentially be rate-limiting. The Gewald reaction typically involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile, followed by the addition of elemental sulfur in the presence of a base.

Based on these mechanistic insights, the following table summarizes potential rate-limiting steps in the synthesis of this compound and the factors that could influence their rates.

Potential Rate-Limiting StepDescriptionInfluencing FactorsMethod of Investigation
Knoevenagel CondensationThe initial condensation between the carbonyl precursor and the active methylene compound (e.g., 2-cyanoacetamide).- Catalyst type and concentration (base or acid)
  • Temperature
  • Solvent polarity
  • - Monitoring reactant consumption via HPLC or GC
  • In-situ IR or NMR spectroscopy
  • Sulfur Ring OpeningNucleophilic attack of the intermediate carbanion on the elemental sulfur (S8) ring.- Basicity of the reaction medium
  • Solubility of sulfur
  • Temperature
  • - Computational modeling (DFT)
  • Trapping of intermediates
  • Cyclization/AromatizationIntramolecular cyclization of the sulfur-containing intermediate followed by elimination to form the aromatic thiophene ring.- Temperature
  • Presence of an oxidizing agent (if required for aromatization)
  • - Kinetic studies focusing on the disappearance of the cyclized intermediate
  • Spectroscopic identification of intermediates
  • Advanced Spectroscopic and Analytical Characterization of 3 Amino 5 Bromothiophene 2 Carboxamide and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of a compound can be determined.

    ¹H NMR Spectroscopic Analysis

    The ¹H NMR spectrum of 3-Amino-5-bromothiophene-2-carboxamide is expected to exhibit distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring and the protons of the amino and carboxamide functional groups. The chemical shift of the C4-proton is influenced by the electron-donating amino group at C3 and the electron-withdrawing bromo and carboxamide groups at C5 and C2, respectively.

    In related 2-aminothiophene derivatives, the thiophene ring protons typically resonate in the aromatic region of the spectrum. For the title compound, the single proton at the C4 position would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The protons of the primary amino group (-NH₂) and the carboxamide group (-CONH₂) will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, these labile protons are often readily observable.

    Table 1: Representative ¹H NMR Spectral Data for Substituted Thiophene Derivatives.

    Compound/Fragment Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
    This compound Thiophene H-4 ~7.0-7.5 s
    -NH₂ ~5.0-7.0 (broad) s
    -CONH₂ ~7.0-8.0 (broad) s
    * ortho-amino thiophene carboxamide derivatives* Ar-H 7.01–7.78 m, d
    -NH (exchangeable) 8.62-11.34 s
    -OCH₃ 3.65-3.80 s

    *Data for ortho-amino thiophene carboxamide derivatives are sourced from a study on VEGFR-2 inhibitors and are provided for comparative purposes. nih.gov

    ¹³C NMR Spectroscopic Analysis

    The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the thiophene ring carbons are influenced by the attached functional groups.

    C2 (bearing the carboxamide group): This carbon is expected to be deshielded due to the electron-withdrawing nature of the amide.

    C3 (bearing the amino group): The electron-donating amino group will cause an upfield shift (shielding) for this carbon.

    C4: This carbon will be influenced by the adjacent substituents.

    C5 (bearing the bromine atom): The bromine atom will induce a downfield shift, though less pronounced than a nitro group, for instance.

    Carbonyl Carbon (-CONH₂): This carbon will appear significantly downfield, typically in the range of 160-170 ppm.

    Table 2: Representative ¹³C NMR Spectral Data for Substituted Thiophene Derivatives.

    Compound/Fragment Carbon Atom Expected Chemical Shift (δ, ppm)
    This compound C=O ~165-170
    C2 ~110-120
    C3 ~140-150
    C4 ~120-130
    C5 ~100-110
    ortho-amino thiophene carboxamide derivatives C=O 164.0-166.9
    C≡N 111.1-112.9
    Aromatic C 97.8-157.9
    -OCH₃ 55.1-55.9

    *Data for ortho-amino thiophene carboxamide derivatives are sourced from a study on VEGFR-2 inhibitors and are provided for comparative purposes. nih.gov

    Heteronuclear NMR (e.g., ²⁹Si, ¹¹⁹Sn for specific derivatives)

    To enhance the synthetic utility and modulate the physicochemical properties of this compound, derivatives incorporating silicon (Si) or tin (Sn) could be prepared. Heteronuclear NMR spectroscopy would be essential for the characterization of such compounds.

    ²⁹Si NMR: For a silylated derivative, for example, where the amino group is protected with a trimethylsilyl (B98337) (TMS) group, ²⁹Si NMR would provide a signal characteristic of the silicon environment. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents on the silicon atom. Silylated amides and ureas have been characterized using this technique. nih.gov

    ¹¹⁹Sn NMR: Similarly, for stannylated derivatives, which could be intermediates in cross-coupling reactions, ¹¹⁹Sn NMR is a powerful tool. The ¹¹⁹Sn chemical shift covers a very wide range and is highly sensitive to the coordination number and geometry at the tin center.

    Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

    Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

    COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For derivatives of this compound with additional protons on the thiophene ring or on substituents, COSY would reveal which protons are adjacent to each other. sdsu.edu

    HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. This would definitively link the C4-H proton to the C4 carbon in the parent compound. umn.edu

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C2, C3, and C5 in the title compound. For instance, the protons of the -NH₂ and -CONH₂ groups would show correlations to the carbons of the thiophene ring, helping to piece together the molecular structure. sdsu.eduumn.edu The structures of novel thiophene carboxamide scaffolds have been established using such 1D and 2D-NMR techniques. mdpi.com

    Mass Spectrometry Techniques

    Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally determined. This is particularly important for this compound, as the presence of bromine and sulfur gives it a unique isotopic pattern. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS data for novel thiophene carboxamide scaffolds have been successfully obtained using electrospray ionization (ESI). mdpi.com

    Table 3: Compound Names Mentioned in the Article.

    Compound Name
    This compound
    2-aminothiophene derivatives
    ortho-amino thiophene carboxamide derivatives
    silylated this compound
    stannylated this compound

    Fragmentation Pattern Analysis (e.g., LC-MS, EI-MS)

    Mass spectrometry is a critical tool for determining the molecular weight and structural components of a molecule by analyzing its fragmentation pattern upon ionization. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound is governed by the stability of the thiophene ring and the nature of its substituents.

    The molecular ion peak for this compound would appear as a characteristic doublet due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z 220 and 222, corresponding to [C₅H₅⁷⁹BrN₂OS]⁺ and [C₅H₅⁸¹BrN₂OS]⁺.

    The primary fragmentation pathways for substituted thiophenes often involve the cleavage of bonds adjacent to the ring or the loss of substituents. For this compound, key fragmentation steps are predicted to include:

    α-Cleavage: The most common fragmentation for carboxamides is the cleavage of the bond between the carbonyl group and the thiophene ring or the loss of the amino group. Loss of the carboxamide group (-CONH₂) as a radical would lead to a fragment ion at m/z 176/178.

    Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical, yielding an ion at m/z 141.

    Ring Fragmentation: Thiophene rings can undergo complex rearrangements and fragmentation, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS). nih.gov

    Loss of CO: Following initial fragmentation, the resulting ions can lose carbon monoxide, a common pathway for carbonyl-containing compounds. For example, the fragment at m/z 176/178 could lose CO to give an ion at m/z 148/150.

    Analysis of the non-brominated analog, 3-Aminothiophene-2-carboxamide, shows a molecular ion at m/z 142, which corroborates the predicted fragmentation pathways involving the carboxamide and amino functional groups. nist.gov The fragmentation pattern is significantly influenced by the position and electronic nature of the substituents on the thiophene ring. protheragen.ai

    m/z ValueProposed Fragment IonFragmentation Pathway
    220/222[C₅H₅BrN₂OS]⁺ (Molecular Ion)Initial Ionization
    176/178[C₅H₃BrNS]⁺Loss of •CONH₂
    141[C₅H₄N₂OS]⁺Loss of •Br
    148/150[C₄H₃BrNS]⁺Loss of •CONH₂ followed by loss of CO

    Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

    Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine (-NH₂), primary amide (-CONH₂), and substituted thiophene ring structures.

    The key vibrational modes and their expected frequencies are:

    N-H Stretching: The primary amine and amide groups will exhibit N-H stretching vibrations. Typically, primary amines show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The amide N-H stretch also appears in this region, often as a sharp band.

    C=O Stretching (Amide I): The carbonyl group of the primary amide gives rise to a very strong and characteristic absorption band, known as the Amide I band, typically found between 1630 and 1695 cm⁻¹. For ortho-amino aromatic amides, this band is often observed around 1630-1678 cm⁻¹. nih.gov

    N-H Bending (Amide II): The N-H bending vibration of the amide, coupled with C-N stretching, produces the Amide II band, which is typically strong and appears in the 1590-1650 cm⁻¹ range.

    Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring are expected in the fingerprint region, typically around 1400-1550 cm⁻¹ and 600-800 cm⁻¹, respectively. researchgate.net

    C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear as a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

    The presence of these characteristic bands provides definitive evidence for the key functional groups within the molecular structure.

    Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
    3300 - 3500N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂) & Amide (-CONH₂)
    ~3100C-H StretchingAromatic (Thiophene Ring)
    1630 - 1695C=O Stretching (Amide I)Primary Amide (-CONH₂)
    1590 - 1650N-H Bending (Amide II)Primary Amide (-CONH₂)
    1400 - 1550C=C StretchingAromatic (Thiophene Ring)
    600 - 800C-S StretchingThiophene Ring
    500 - 600C-Br StretchingBromo-substituent

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, absorb light in the UV-Vis region, promoting electrons from lower to higher energy molecular orbitals.

    The structure of this compound contains several chromophores (the thiophene ring, the carbonyl group) and auxochromes (the amino group with its lone pair of electrons, the bromine atom). This extended conjugated system is expected to result in two primary types of electronic transitions:

    π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity (ε) and are characteristic of aromatic and conjugated systems. For substituted thiophenes, these transitions often result in strong absorption bands. tubitak.gov.tr

    n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen, nitrogen, or sulfur atoms, to a π* antibonding orbital. These are lower-energy transitions and typically have a much lower molar absorptivity compared to π→π* transitions.

    The presence of the amino group (-NH₂) as a powerful auxochrome is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted thiophene. A red shift is commonly observed when transferring such compounds from a non-polar to a polar solvent. tubitak.gov.tr The UV-Vis spectrum of this compound is therefore predicted to show strong absorption maxima (λmax) in the UV region, likely between 250 and 400 nm, corresponding to these electronic transitions.

    Electronic TransitionInvolved OrbitalsExpected Wavelength RegionRelative Intensity
    π → ππ bonding to π antibondingShorter Wavelength (e.g., 250-300 nm)High
    n → πNon-bonding to π antibondingLonger Wavelength (e.g., 300-400 nm)Low

    Elemental Analysis for Stoichiometric Confirmation

    Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This method provides a direct way to confirm the empirical and molecular formula of a synthesized compound, thereby verifying its stoichiometry and purity.

    For this compound, the molecular formula is C₅H₅BrN₂OS, with a molecular weight of approximately 221.08 g/mol . The theoretical elemental composition can be calculated from this formula. A pure sample of the compound is expected to yield experimental values that are in close agreement (typically within ±0.4%) with these calculated percentages. Data from related ortho-amino thiophene carboxamide derivatives consistently show this level of agreement between calculated and found values. nih.gov

    The calculated elemental composition serves as a benchmark for assessing the purity of newly synthesized batches of the compound.

    ElementSymbolAtomic WeightNumber of AtomsTotal MassTheoretical Mass Percent (%)
    CarbonC12.011560.05527.18%
    HydrogenH1.00855.0402.28%
    BromineBr79.904179.90436.14%
    NitrogenN14.007228.01412.67%
    OxygenO15.999115.9997.24%
    SulfurS32.06132.06014.50%
    Total 221.072 100.00%

    Computational and Theoretical Investigations of 3 Amino 5 Bromothiophene 2 Carboxamide

    Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, energies, and other properties by calculating the electron density of a system. For 3-Amino-5-bromothiophene-2-carboxamide, a DFT study would provide fundamental insights into its stability, reactivity, and electronic characteristics.

    A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the carboxamide group and the thiophene (B33073) ring, and the C-N bond of the amino group), multiple stable conformations may exist.

    The investigation would involve:

    Conformational Search: Identifying all possible low-energy conformers by systematically rotating the flexible dihedral angles.

    Geometry Optimization: Using a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the geometry of each conformer is optimized to find the local energy minimum.

    Analysis of Results: The calculations would yield key geometrical parameters for the most stable conformer. Intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen and the carboxamide's oxygen, would be identified as they play a significant role in stabilizing specific conformations.

    Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not based on actual calculations.

    ParameterBond/AngleCalculated Value
    Bond Length (Å)C2-C3~1.40
    Bond Length (Å)C5-Br~1.85
    Bond Length (Å)C2-C(O)NH2~1.48
    Bond Angle (°)S1-C2-C3~111.5
    Bond Angle (°)C4-C5-Br~125.0
    Dihedral Angle (°)S1-C2-C(O)-N~0.0 or ~180.0

    Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

    The analysis for this compound would involve:

    Calculating Orbital Energies: DFT is used to calculate the energies of the HOMO (EHOMO) and LUMO (ELUMO).

    Determining the Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive.

    Visualizing Electron Density: The spatial distribution of the HOMO and LUMO would be plotted. For this molecule, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing carboxamide group and the thiophene ring. This distribution highlights the regions susceptible to electrophilic and nucleophilic attack.

    Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table shows representative data from an FMO analysis.

    ParameterCalculated Value (eV)
    HOMO Energy (EHOMO)-6.0
    LUMO Energy (ELUMO)-1.5
    HOMO-LUMO Gap (ΔE)4.5

    A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using color-coding to indicate electrostatic potential.

    For this compound, an MESP map would reveal:

    Electron-Rich Regions (Nucleophilic Sites): Negative potential, typically colored red, would be concentrated around the electronegative oxygen atom of the carboxamide group and potentially the nitrogen of the amino group. These are sites prone to electrophilic attack.

    Electron-Poor Regions (Electrophilic Sites): Positive potential, colored blue, would be located around the hydrogen atoms of the amino and amide groups. These areas are susceptible to nucleophilic attack.

    Neutral Regions: Green or yellow areas indicate regions of near-zero potential.

    The MESP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

    Prediction and Validation of Spectroscopic Data through Computational Methods (e.g., Computed NMR Chemical Shifts)

    Computational chemistry can accurately predict spectroscopic data, which can then be used to validate experimental results or aid in structure elucidation. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, would be used to calculate NMR chemical shifts (¹H and ¹³C).

    The process involves:

    Optimizing the molecular geometry.

    Calculating the magnetic shielding tensors for each nucleus.

    Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

    Comparing these computed shifts with experimental data helps confirm the molecular structure and its conformation in solution.

    Reactivity Descriptors and Chemical Hardness Calculations

    Conceptual DFT provides a set of "reactivity descriptors" that quantify a molecule's reactivity based on its electronic structure. These are derived from the HOMO and LUMO energies.

    Key descriptors for this compound would include:

    Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

    Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

    Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

    Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

    Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

    Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

    These calculated parameters would provide a quantitative assessment of the molecule's stability and reactivity profile.

    Table 3: Hypothetical Global Reactivity Descriptors (Illustrative) This table illustrates the type of data that would be generated from a reactivity descriptor analysis. The values are derived from the hypothetical HOMO/LUMO energies in Table 2.

    DescriptorFormulaCalculated Value (eV)
    Ionization Potential (I)-EHOMO6.0
    Electron Affinity (A)-ELUMO1.5
    Chemical Hardness (η)(I - A) / 22.25
    Chemical Softness (S)1 / η0.44
    Electronegativity (χ)(I + A) / 23.75
    Electrophilicity Index (ω)μ² / 2η3.13

    Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

    Molecules with significant charge separation and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecule's response to an external electric field.

    The key NLO parameters are:

    Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

    First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is desirable for NLO materials.

    For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxamide group attached to the π-conjugated thiophene ring suggests potential for NLO activity. DFT calculations would quantify the components of the polarizability and hyperpolarizability tensors to evaluate its potential as an NLO material.

    Therefore, it is not possible to generate an article with detailed research findings and data tables for the requested sections (4.5 and 4.6) as the primary research data for this specific molecule does not appear to be published.

    To fulfill the user's request for scientifically accurate and non-hallucinatory content, an article cannot be written without the underlying research. Information on related thiophene derivatives is available but would fall outside the strict scope of the user's instructions to focus solely on "this compound".

    Reactivity and Derivatization Strategies for 3 Amino 5 Bromothiophene 2 Carboxamide

    Substitution Reactions at the Thiophene (B33073) Ring

    The thiophene ring in 3-amino-5-bromothiophene-2-carboxamide is electron-rich, which influences its reactivity. The presence of the bromine atom provides a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

    Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for the derivatization of bromo-substituted thiophenes. nih.govnih.gov In the context of this compound, the bromine atom at the 5-position serves as the organic halide component.

    The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, which is advantageous given the presence of the amino and carboxamide groups on the thiophene ring. nih.govnih.gov

    A variety of aryl- and heteroarylboronic acids or their corresponding esters can be coupled at the 5-position of the thiophene ring, leading to a diverse array of substituted 3-aminothiophene-2-carboxamides. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.govresearchgate.net For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly employed. nih.gov

    Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Thiophene Systems

    Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent Product Type
    Bromo-thiophene derivative Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 5-Aryl-thiophene derivative
    Bromo-thiophene derivative Alkylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Toluene (B28343) 5-Alkyl-thiophene derivative

    Note: This table represents typical conditions for Suzuki-Miyaura reactions on bromo-thiophene systems and serves as a general guide.

    Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org For this reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

    In this compound, the carboxamide group at the 2-position has some electron-withdrawing character, which could potentially activate the bromine at the 5-position for SNAr. However, the amino group at the 3-position is a strong electron-donating group, which would counteract this effect by destabilizing the negatively charged intermediate. Consequently, direct SNAr at the 5-position of this compound is generally challenging under standard conditions. For SNAr to be a viable strategy on similar thiophene systems, the presence of more potent electron-withdrawing groups, such as a nitro group, is often required. nih.gov

    Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution (SEAr). researchgate.net The regioselectivity of these reactions is dictated by the directing effects of the substituents on the ring. wikipedia.org In this compound, the ring has three substituents with competing electronic effects.

    The amino group at the 3-position is a powerful activating and ortho-, para-directing group. The carboxamide group at the 2-position is a deactivating and meta-directing group. The bromine atom at the 5-position is a deactivating but ortho-, para-directing group. The vacant position on the thiophene ring is at the 4-position.

    Reactions Involving the Amino Group

    The primary amino group at the 3-position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through reactions such as amidation and condensation.

    The amino group of this compound can react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form a new amide bond. thermofisher.comthermofisher.com This reaction provides a straightforward method for attaching various acyl groups to the thiophene core.

    Alternatively, direct coupling with carboxylic acids can be achieved using a variety of coupling reagents. nih.gov These reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid, facilitating nucleophilic attack by the amino group. These reactions are typically carried out under mild conditions and are compatible with a broad range of functional groups.

    Table 2: Common Amide Bond Forming Reactions

    Amine Substrate Acylating Agent Coupling Reagent/Method Product
    Primary Amine Carboxylic Acid DCC, HOBt N-Substituted Amide
    Primary Amine Acid Chloride Pyridine (base) N-Substituted Amide

    Note: This table provides examples of common reagents used for amidation reactions.

    The primary amino group can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. researchgate.net The reaction is typically reversible and is often carried out under conditions that favor the removal of water, such as azeotropic distillation.

    The formation of Schiff bases from this compound allows for the introduction of a diverse range of substituted aromatic or aliphatic groups, depending on the aldehyde or ketone used. nih.govijcce.ac.ir These imine derivatives can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

    Cyclization Reactions Leading to Fused Heterocyclic Systems

    The ortho-positioning of the amino and carboxamide groups in this compound provides an ideal setup for annulation reactions to form fused pyrimidine (B1678525) rings, leading to the thieno[2,3-d]pyrimidine (B153573) scaffold. This bicyclic system is a core structure in numerous biologically active compounds.

    One common strategy involves the reaction of the 2-aminothiophene-3-carboxamide (B79593) core with reagents that can provide the necessary carbon atom(s) to complete the pyrimidine ring. For instance, treatment with various isothiocyanates can yield thienylthiourea derivatives. These intermediates, upon cyclization induced by alcoholic potassium hydroxide, furnish 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. Subsequent acidification of the resulting potassium salts yields the final 2-thioxo derivatives.

    Another approach involves the acid-catalyzed condensation with nitriles. In this method, the aminothiophene derivative reacts with a nitrile in a solvent like dioxane with hydrochloric acid to directly yield the corresponding 4-amino-thieno[2,3-d]pyrimidine.

    These cyclization strategies are robust and tolerate a variety of substituents, allowing for the synthesis of diverse libraries of thieno[2,3-d]pyrimidine derivatives for biological screening. The bromine atom at the 5-position of the thiophene ring typically remains intact during these transformations and is available for further functionalization, such as through cross-coupling reactions.

    Reactions Involving the Carboxamide Moiety

    The carboxamide group is a key functional handle that can be transformed into several other important chemical moieties, further expanding the synthetic utility of the parent molecule.

    Hydrolysis and Esterification Transformations

    The carboxamide functional group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, for instance using aqueous sodium or potassium hydroxide, is a common method to yield the sodium or potassium salt of 3-amino-5-bromothiophene-2-carboxylic acid. Subsequent acidification then provides the free carboxylic acid.

    This carboxylic acid derivative is a crucial intermediate for further modifications. A primary transformation is esterification. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between the carboxylic acid and an alcohol under milder conditions to form the desired ester. tubitak.gov.tr For example, the related 5-bromothiophene-2-carboxylic acid has been successfully esterified using these methods. tubitak.gov.tr These transformations allow for the introduction of various alkyl or aryl groups via the ester linkage, which can be used to modulate the physicochemical properties of the molecule.

    Reduction and Other Functional Group Interconversions

    While direct reduction of the carboxamide to an amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a standard transformation in organic chemistry, other functional group interconversions of the primary carboxamide are also synthetically valuable.

    Dehydration to Nitrile: The primary amide can be dehydrated to form the corresponding nitrile (3-amino-5-bromothiophene-2-carbonitrile). This transformation is typically achieved by heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting nitrile group is a versatile functional group that can participate in various reactions, including reduction to a primary amine or hydrolysis back to a carboxylic acid.

    Hofmann Rearrangement: As a primary amide, this compound is a candidate for the Hofmann rearrangement. pharmdguru.comwikipedia.org This reaction involves treating the amide with bromine and a strong base (like sodium hydroxide) to yield a primary amine with one fewer carbon atom. wikipedia.org In this case, the product would be 2-amino-5-bromo-thiophen-3-amine, after the isocyanate intermediate is hydrolyzed. This reaction provides a route to diaminothiophene derivatives.

    Curtius Rearrangement: A related transformation is the Curtius rearrangement, which also produces an amine via an isocyanate intermediate. organic-chemistry.orgwikipedia.orgrsc.org This pathway would first require the hydrolysis of the carboxamide to the carboxylic acid, as described in section 5.3.1. The carboxylic acid is then converted to an acyl azide (B81097), typically using reagents like diphenylphosphoryl azide (DPPA) or by converting it to an acyl chloride followed by reaction with sodium azide. nih.govillinoisstate.edu Gentle heating of the acyl azide induces rearrangement to the isocyanate, which can be trapped with water to yield the same 2-amino-5-bromo-thiophen-3-amine product as the Hofmann rearrangement. nih.gov

    These transformations significantly broaden the synthetic potential of the starting material by allowing access to different functional groups at the C2 position.

    Multicomponent Reactions and Annulation Pathways for Thiophene Scaffolds

    Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This compound, with its reactive amino group, is an excellent substrate for certain MCRs.

    A notable example is the Petasis borono-Mannich (PBM) reaction. pharmdguru.comwikipedia.org This is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid. organic-chemistry.orgrsc.org Studies have shown that 2-aminothiophene-3-carboxamides can serve as the amine component in this reaction. pharmdguru.comwikipedia.org The reaction proceeds by condensing the amine with the carbonyl compound to form an iminium ion intermediate, which is then attacked by the nucleophilic organic group from a boronate complex. When this compound is reacted with an aldehyde (e.g., glyoxylic acid) and a boronic acid (e.g., phenylboronic acid), it is expected to yield a secondary amine product, specifically an N-substituted α-amino acid derivative. These highly functionalized products can serve as building blocks for more complex molecules, and in some cases, can undergo subsequent intramolecular cyclization to form novel heterocyclic systems like thienodiazepines. pharmdguru.comwikipedia.org

    Annulation pathways involving multicomponent reactions are also powerful tools for building complex thiophene-based scaffolds. For instance, a three-component condensation involving 3-aminothiophenes, Meldrum's acid, and various aromatic aldehydes has been reported to produce substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones. This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the aminothiophene and subsequent cyclization and loss of acetone (B3395972) and carbon dioxide. This provides an efficient route to another important class of fused heterocyclic systems.

    The ability of this compound to participate in these elegant and efficient multicomponent and annulation reactions highlights its value as a versatile building block for diversity-oriented synthesis.

    Structural Analysis and Crystallography of 3 Amino 5 Bromothiophene 2 Carboxamide and Its Complexes

    X-ray Crystallography of the Compound and its Synthetic Derivatives

    No published single-crystal X-ray diffraction data for 3-Amino-5-bromothiophene-2-carboxamide could be located. This information is essential for determining key structural parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles.

    Analysis of Intermolecular Interactions and Crystal Packing Motifs

    Without the crystal structure, it is impossible to identify and analyze the non-covalent interactions (such as hydrogen bonding, halogen bonding, and π-stacking) that govern the crystal packing and influence the physical properties of the compound.

    Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

    Hirshfeld surface analysis is a computational method that requires crystallographic information files (.cif) as input. This analysis provides a quantitative and visual understanding of intermolecular contacts within the crystal. As no .cif file exists for this compound, this analysis cannot be performed.

    Conformational Analysis in the Solid State and Comparison with Theoretical Models

    The solid-state conformation of the molecule, particularly the orientation of the amino and carboxamide groups relative to the thiophene (B33073) ring, can only be definitively determined through X-ray crystallography. While theoretical models could be generated, a comparison with experimental solid-state data is not possible.

    Applications of 3 Amino 5 Bromothiophene 2 Carboxamide As a Synthetic Synthon

    Role as a Key Heterocyclic Building Block in Complex Molecule Synthesis

    The thiophene (B33073) nucleus is a fundamental scaffold in medicinal chemistry, and derivatives like 3-amino-5-bromothiophene-2-carboxamide are crucial starting materials for building elaborate molecular architectures. espublisher.comnih.gov The inherent reactivity of the thiophene ring, combined with the specific functional groups of this compound, allows chemists to use it as a foundational piece in multi-step syntheses. The amino and carboxamide groups can be diazotized and subsequently cyclized to form fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines. semanticscholar.org This demonstrates its utility in transforming a relatively simple thiophene into a complex polyheterocyclic structure. semanticscholar.org The presence of the bromine atom is particularly significant, as it provides a handle for introducing further complexity through cross-coupling reactions. nih.govresearchgate.net

    Strategic Utility in the Synthesis of Diverse Thiophene-Based Scaffolds for Chemical Exploration

    The strategic placement of the bromine atom at the 5-position of the thiophene ring is a key feature that chemists exploit for chemical diversification. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net By reacting this compound or its close derivatives with a range of aryl boronic acids, a library of 5-arylthiophene compounds can be generated. nih.govresearchgate.net This approach allows for the systematic modification of the thiophene core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

    Furthermore, the amino and carboxamide groups offer additional points for modification. The amino group can be acylated or alkylated, while the carboxamide can be hydrolyzed or converted to other functional groups. nih.gov This multi-faceted reactivity makes the compound a powerful tool for generating a wide array of thiophene-based scaffolds for further chemical and biological investigation. nih.govbohrium.comresearchgate.net

    Reaction Type Reagents/Conditions Resulting Scaffold Reference
    Suzuki-Miyaura CouplingAryl boronic acids, Pd(PPh₃)₄, K₃PO₄3-Amino-5-arylthiophene-2-carboxamide researchgate.net
    Diazotization/CyclizationNaNO₂, H₂SO₄Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazinone semanticscholar.org
    AcylationChloroacetyl chloride4-(2-chloro-acetamido)thiophene-3-carboxamide derivatives nih.gov
    AminolysisAromatic amines4-(2-arylamino-acetamido)thiophene-3-carboxamides nih.gov

    Precursor in the Rational Design of Functional Molecules

    The rational design of functional molecules, particularly those with potential therapeutic applications, often relies on versatile precursors like this compound. The thiophene carboxamide scaffold itself is a recognized pharmacophore found in various biologically active compounds. bohrium.commdpi.comnih.gov By using this building block, researchers can design and synthesize novel compounds targeted at specific biological processes. nih.govnih.gov

    For instance, ortho-amino thiophene carboxamide derivatives have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The synthesis starts with precursors that allow for the construction of the core thiophene ring, followed by modifications to the amino and carboxamide groups to optimize binding to the biological target. nih.gov The ability to systematically introduce different substituents via the bromine handle and other functional groups allows for the fine-tuning of a molecule's electronic and steric properties to enhance its desired activity. ontosight.ai

    Contribution to the Development of Novel Heterocyclic Systems with Broad Chemical Utility

    The utility of this compound extends beyond simple derivatization to the creation of entirely new heterocyclic systems. The adjacent amino and carboxamide groups provide a reactive di-functional cassette that can be used in ring-forming reactions. As previously mentioned, intramolecular cyclization of a diazotized derivative of a related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) is a powerful method for synthesizing fused triazine systems. semanticscholar.org This strategy transforms the initial thiophene core into a more complex, multi-ring structure, significantly expanding the chemical space accessible from this synthon. semanticscholar.org Such novel heterocyclic systems are of great interest in materials science and medicinal chemistry due to their unique electronic properties and potential for biological interactions. espublisher.com The development of synthetic routes to these complex scaffolds is crucial for the continued discovery of new functional molecules.

    Q & A

    Q. Basic

    • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiophene ring structure and substitution patterns. Key shifts: ~δ 6.8–7.2 ppm (thiophene protons), δ 165–170 ppm (carboxamide carbonyl) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₄BrN₂OS; theoretical ~235.97 g/mol).
    • Elemental analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .

    How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

    Basic
    The bromine atom at the 5-position activates the thiophene ring for SNAr (nucleophilic aromatic substitution).

    • Reagents : Use amines (e.g., benzylamine) or thiols in DMSO at 80–100°C.
    • Kinetics : Monitor reaction progress via LC-MS; bromine’s electronegativity increases reaction rate compared to chloro analogs .

    How can researchers resolve contradictions in spectral data during structural analysis?

    Advanced
    Contradictions (e.g., ambiguous NOESY correlations or unexpected MS fragments) require:

    • Complementary techniques : X-ray crystallography for unambiguous confirmation.
    • DFT calculations : Compare computed vs. experimental NMR shifts to validate tautomeric forms .
    • Re-synthesis : Repeat reactions with isotopically labeled precursors (e.g., ¹³C-glucose) to trace bond formation .

    What strategies enhance reactivity in palladium-catalyzed cross-coupling reactions?

    Q. Advanced

    • Ligand design : Bulky ligands (e.g., XPhos) prevent β-hydride elimination.
    • Microwave irradiation : Reduces reaction time (e.g., 15 min at 120°C vs. 24 hours conventionally).
    • Substituent effects : Electron-withdrawing groups (e.g., carboxamide) stabilize the transition state, improving yields to >80% .

    What protective group strategies prevent undesired side reactions during functionalization?

    Q. Advanced

    • Amino group protection : Use Boc (tert-butoxycarbonyl) groups, removed via TFA in DCM.
    • Carboxamide stability : Avoid strong bases (e.g., NaOH) to prevent hydrolysis.
    • Case study : Boc-protected intermediates yield 95% purity in Suzuki-Miyaura couplings .

    How can structure-activity relationships (SAR) guide drug discovery applications?

    Q. Advanced

    • Bioisosteric replacements : Compare bromine vs. iodine analogs for binding affinity to kinase targets.
    • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets.
    • Data table :
    DerivativeIC₅₀ (nM)LogPSolubility (µg/mL)
    5-Bromo analog12.32.145
    5-Chloro analog28.71.878
    5-Iodo analog9.42.522

    Interpretation : Bromine balances potency and solubility for lead optimization .

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